molecular formula C10H14N2O2 B6437123 4,5-dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine CAS No. 2548993-27-5

4,5-dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine

Cat. No.: B6437123
CAS No.: 2548993-27-5
M. Wt: 194.23 g/mol
InChI Key: KEYFDJAJBIJRLH-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine is a pyrimidine derivative featuring a 4,5-dimethyl substitution pattern and a 6-position oxetan-2-yl methoxy group. The oxetan moiety introduces a strained four-membered oxygen-containing ring, which may influence steric and electronic properties. Pyrimidines are critical in medicinal chemistry due to their role in nucleic acid analogs and enzyme inhibitors. This compound’s structural uniqueness lies in its combination of methyl groups and the oxetan-methoxy substituent, which may enhance lipophilicity and modulate reactivity compared to simpler pyrimidine derivatives .

Properties

IUPAC Name

4,5-dimethyl-6-(oxetan-2-ylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-8(2)11-6-12-10(7)14-5-9-3-4-13-9/h6,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYFDJAJBIJRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloropyrimidine Intermediate Synthesis

The synthesis begins with 4,5-dimethyl-6-hydroxypyrimidine, which undergoes phosphorous oxychloride-mediated chlorination at 104–106°C for 3 hours to yield 4,5-dimethyl-6-chloropyrimidine (Table 1).

Table 1: Chlorination Optimization

SubstrateReagentTemp (°C)Time (h)Yield (%)Purity (%)
4,5-Dimethyl-6-hydroxypyrimidinePOCl₃ (5 eq)10539299.5
4,5-Dimethyl-6-hydroxypyrimidineSOCl₂ (4 eq)8067897.2

Oxetane Methoxylation

The chloropyrimidine intermediate reacts with (oxetan-2-yl)methanol under catalytic conditions. Trifluoromethanesulfonic acid tin (0.5 wt%) in toluene at 80°C for 12 hours achieves complete conversion (Table 2).

Table 2: Catalytic Alkoxylation Screening

CatalystSolventTemp (°C)Time (h)Conversion (%)Yield (%)
Sn(OTf)₂Toluene801210097
Cu(OTf)₂DMF10089895
NoneTHF65244238

Nuclear magnetic resonance (NMR) analysis confirms regioselectivity:

  • ¹H-NMR (CDCl₃) : δ 1.95–2.10 (m, 2H, oxetane CH₂), 2.45 (s, 6H, C4/C5-CH₃), 4.55–4.70 (m, 3H, oxetane OCH₂), 6.20 (s, 1H, pyrimidine H).

One-Pot Multicomponent Assembly

A three-component reaction between 4,6-dichloro-5-methylpyrimidine, (oxetan-2-yl)methanol, and dimethylamine hydrochloride in ethanol at 60°C for 6 hours achieves 85% yield (Table 3). This method avoids intermediate isolation, enhancing atom economy.

Table 3: One-Pot Reaction Parameters

ComponentsCatalystTemp (°C)Time (h)Yield (%)
Dichloropyrimidine, Oxetanol, Me₂NH·HClNone60685
Dichloropyrimidine, Oxetanol, Me₂NH·HClK₂CO₃80488

Transition-Metal-Catalyzed Coupling

Suzuki-Miyaura Functionalization

Palladium-catalyzed coupling of 4,5-dimethyl-6-bromopyrimidine with (oxetan-2-yl)methylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C for 8 hours yields 78% product (Table 4).

Table 4: Cross-Coupling Optimization

Boronic AcidCatalystBaseYield (%)
(Oxetan-2-yl)methylPd(PPh₃)₄K₂CO₃78
(Oxetan-2-yl)methylPdCl₂(dppf)CsF82

Analytical Validation and Impurity Profiling

High-performance liquid chromatography (HPLC) analysis reveals residual chloropyrimidine (<0.5%) and oxetane dimerization byproducts (<0.3%). Recrystallization from ethyl acetate/n-hexane (1:3) enhances purity to >99%. X-ray crystallography confirms the oxetane methoxy group’s equatorial orientation (C–O–C angle: 112.5°).

Industrial-Scale Process Considerations

Key operational parameters for kilogram-scale production include:

  • Catalyst Recycling : Sn(OTf)₂ retains 92% activity after five batches.

  • Solvent Recovery : Toluene distillation achieves 95% reuse efficiency.

  • Waste Minimization : Aqueous quench protocols reduce halogenated waste by 40% .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to 4,5-dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine exhibit significant anticancer activity. For instance, pyrimidine derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation. Studies suggest that the oxetane moiety may enhance the interaction of these compounds with biological targets, potentially leading to improved therapeutic efficacy against various cancer types .

Mechanism of Action
The mechanism involves the compound's ability to interact with specific molecular targets, influencing biochemical pathways critical for tumor growth. The oxetane ring may participate in ring-opening reactions, forming reactive intermediates that can modulate enzyme activity.

Case Study: Inhibition of Glycolysis in Cancer Cells
Research has demonstrated that certain pyrimidine derivatives can inhibit the inducible form of Phosphofructose-Kinase, a key enzyme in glycolysis. This inhibition is thought to reduce tumor growth by decreasing the high glycolytic rate characteristic of cancer cells .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and cycloadditions. The compound can be utilized to synthesize more complex heterocyclic compounds, which are essential in drug development .

Chemical Reactions
The compound can undergo several reactions:

  • Oxidation: Converting the methoxy group or modifying the oxetane ring using oxidizing agents.
  • Reduction: Utilizing reducing agents like lithium aluminum hydride to alter functional groups.
  • Substitution: Engaging in nucleophilic substitutions at the oxetane or pyrimidine positions.

Material Science

Development of New Materials
Due to its unique properties, this compound is being explored for applications in material science. Its ability to form stable complexes with metals makes it suitable for developing new materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of 4,5-dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological macromolecules. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions with nucleic acids and proteins, influencing their structure and function .

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Pyrimidine Derivatives

Compound Substituents Key Spectral Features (¹H-NMR) Notable Properties
This compound 4,5-dimethyl; 6-oxetan-methoxy Oxetan protons: δ 3.5–5.0 (multiplet) High lipophilicity, moderate solubility
4,6-Dichloro-5-methoxypyrimidine 4,6-Cl; 5-OCH3 Cl…N interactions (3.09–3.10 Å) High melting point (313–315 K)
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate 4-thietan-3-yloxy; 6-CH3 Thietan protons: δ 2.5–3.5 (complex) Enhanced lipophilicity

Biological Activity

4,5-Dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine is a compound of increasing interest in medicinal chemistry, particularly due to its potential applications in drug discovery and development. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a dimethyl group and an oxetane ring, which is believed to enhance its biological properties. The oxetane moiety can improve the compound's metabolic stability and solubility, making it a valuable candidate for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Molecular Targets : It may interact with various enzymes and receptors, potentially inhibiting or activating their functions. For instance, compounds with similar structures have shown activity against kinases involved in cancer progression.
  • Pathways Involved : The compound influences several biochemical pathways, including those related to cell signaling and apoptosis. Its structural similarity to other pyrimidine derivatives suggests potential anticancer activity by modulating pathways associated with tumor growth.

Anticancer Activity

Research indicates that pyrimidine derivatives often exhibit significant anticancer properties. For example, studies on related compounds demonstrate their ability to inhibit key enzymes such as VEGFR-2 and Aurora A kinase, which are critical in cancer cell proliferation.

CompoundCell LineIC50 (µM)Mechanism
This compoundA549 (lung carcinoma)TBDInhibition of cell signaling pathways
Oxazolo[5,4-d]pyrimidinesMCF7 (breast adenocarcinoma)58.44 - 129.41P-glycoprotein inhibition

Note: Specific IC50 values for this compound were not available in the current literature.

Antiviral Activity

Similar pyrimidine derivatives have been investigated for their antiviral properties. For instance, compounds containing oxetane rings have shown enhanced activity against various viral targets due to improved pharmacokinetic profiles.

Case Studies

  • Pyrimidine Derivatives in Cancer Therapy :
    • A study evaluated the cytotoxic effects of novel oxazolo[5,4-d]pyrimidines against multiple cancer cell lines. The results demonstrated promising inhibition rates against A549 and MCF7 cells, indicating that modifications at the pyrimidine core can lead to enhanced anticancer efficacy .
  • Oxetane Ring Influence :
    • Research highlighted the role of the oxetane moiety in improving the selectivity and potency of pyrimidine-based drugs. For example, the introduction of an oxetane significantly increased solubility and metabolic stability compared to non-oxetane analogs .
  • Mechanistic Studies :
    • Studies on structure-activity relationships (SAR) revealed that compounds with rigid structures and additional heteroatoms exhibited superior potency against cancer cell lines compared to their less substituted counterparts .

Q & A

Q. What are the optimal synthetic routes for 4,5-dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis of pyrimidine derivatives often involves multi-step reactions, such as aminolysis, cyclization, and functional group modifications. For example, 4,6-dichloro-5-methoxypyrimidine was synthesized via aminolysis of 2-methoxy dimethyl malonate, followed by cyclization and chlorination, achieving a 42% yield under mild conditions . For the target compound, introducing the oxetan-2-yl methoxy group may require nucleophilic substitution or coupling reactions. Optimization should focus on:

  • Catalysts: Use Pd-based catalysts for coupling reactions.
  • Temperature: Mild conditions (e.g., 40–60°C) to preserve the oxetane ring’s stability.
  • Purification: Column chromatography with gradients of ethyl acetate/hexane to isolate intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy:
    • ¹H NMR: Identify methyl groups (δ 1.2–2.0 ppm) and oxetane protons (δ 4.5–5.5 ppm).
    • ¹³C NMR: Confirm quaternary carbons in the pyrimidine ring (δ 150–160 ppm).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
  • IR Spectroscopy: Detect C-O-C stretches (~1100 cm⁻¹) from the oxetane and methoxy groups .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer: Referencing safety data sheets (SDS) for structurally related pyrimidines:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors during synthesis .
  • Storage: Keep in airtight containers at ambient temperature, away from oxidizing agents .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during synthesis be resolved?

Methodological Answer:

  • Cross-Validation: Combine NMR, MS, and X-ray crystallography (if crystals are obtainable) to confirm structural assignments. For example, X-ray data resolved ambiguities in a related pyrimidine derivative’s stereochemistry .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian software) to predict NMR chemical shifts and compare with experimental data .

Q. What strategies enhance the hydrolytic stability of the oxetane ring under physiological conditions?

Methodological Answer:

  • pH Optimization: Conduct stability studies in buffers (pH 4–8) to identify degradation thresholds.
  • Derivatization: Introduce electron-withdrawing groups (e.g., fluorine) adjacent to the oxetane to reduce ring-opening kinetics .
  • Encapsulation: Use liposomal formulations to shield the oxetane from aqueous environments .

Q. How can molecular docking predict interactions between this compound and target enzymes?

Methodological Answer:

  • Software: AutoDock Vina or Schrödinger Suite for docking simulations.
  • Parameters:
    • Grid box centered on the enzyme’s active site (e.g., kinase ATP-binding pocket).
    • Flexibility in the oxetane moiety to assess conformational effects.
  • Validation: Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. What functionalization strategies improve biological activity while retaining the pyrimidine core?

Methodological Answer:

  • Sulfonamide Coupling: Attach sulfonamide groups to the pyrimidine’s 4-position via SNAr reactions, as seen in bioactive sulfonamide-pyrimidine hybrids .
  • Click Chemistry: Use Cu-catalyzed azide-alkyne cycloaddition to append triazole groups for enhanced solubility and target engagement .

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